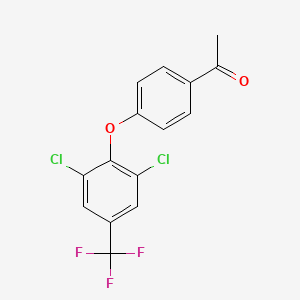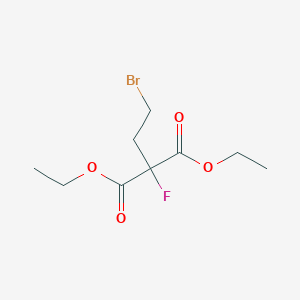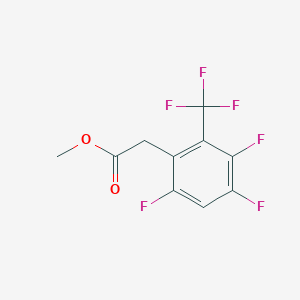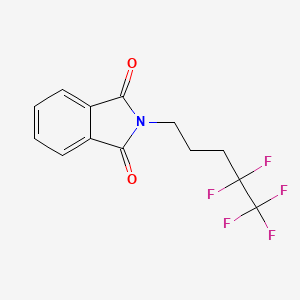
4'-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, is a synthetic compound used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 315.1 g/mol, and is soluble in organic solvents such as dichloromethane and ethanol. Its structure consists of an aromatic ring with a 2,6-dichloro-4-trifluoromethyl substituent and a phenoxyacetophenone group. This compound has a variety of uses in scientific research and has been studied extensively.
Aplicaciones Científicas De Investigación
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, has a variety of scientific applications. It has been used as a reagent for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antiviral agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been used in the synthesis of inhibitors of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, is not well understood. However, it is believed to act as a competitive inhibitor of the enzymes cyclooxygenase-2 and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. This inhibition leads to a decrease in the production of these compounds, which can have beneficial effects in the treatment of inflammation and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, are not well understood. However, it has been shown to have anti-inflammatory and antiviral properties. In addition, it has been shown to inhibit the production of prostaglandins and leukotrienes, which can have beneficial effects in the treatment of inflammation and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the production of prostaglandins and leukotrienes. However, there are some limitations as well. For example, this compound is not very stable and can decompose over time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The future directions for research on 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, are numerous. Further studies should be conducted to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, research should be conducted to optimize the synthesis process and improve the stability of the compound. Finally, more studies should be conducted to explore the potential of this compound as an inhibitor of other enzymes and its potential applications in other fields of scientific research.
Métodos De Síntesis
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, can be synthesized through a two-step reaction process. The first step involves the reaction of 4-fluorophenol with 2,6-dichloro-4-trifluoromethylbenzoyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with phenylmagnesium bromide in the presence of a base, such as potassium carbonate, to form the desired compound.
Propiedades
IUPAC Name |
1-[4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFBHIFEOTLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)











